N-(2-cyano-3-fluorophenyl)formamide
Description
N-(2-cyano-3-fluorophenyl)formamide is a fluorinated aromatic formamide derivative characterized by a cyano group at the 2-position and a fluorine atom at the 3-position of the phenyl ring.
Properties
IUPAC Name |
N-(2-cyano-3-fluorophenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-3-8(11-5-12)6(7)4-10/h1-3,5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLVQEHHHBRCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292616 | |
| Record name | N-(2-Cyano-3-fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646989-70-0 | |
| Record name | N-(2-Cyano-3-fluorophenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646989-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyano-3-fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-fluorophenyl)formamide typically involves the reaction of 2-cyano-3-fluoroaniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-fluorophenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of N-(2-amino-3-fluorophenyl)formamide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: N-(2-amino-3-fluorophenyl)formamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-(2-cyano-3-fluorophenyl)formamide typically involves the reaction of 2-cyano-3-fluoroaniline with formic acid or formic anhydride under mild conditions. The reaction can be optimized in industrial settings by adjusting parameters such as temperature, pressure, and catalyst usage to enhance yield and efficiency.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique chemical properties allow it to participate in various reactions, including:
- Oxidation : This can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
- Reduction : The cyano group can be reduced to an amine group, yielding N-(2-amino-3-fluorophenyl)formamide.
- Substitution : The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
Biological Research
In biological contexts, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The presence of the cyano and fluorine groups enhances binding affinity and specificity towards biological targets, making it valuable for investigating various biochemical pathways.
Industrial Applications
The compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique electronic characteristics impart distinct reactivity profiles that are beneficial in developing new materials for industrial applications.
Case Study 1: Enzyme Inhibition Studies
In a study examining enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting potential therapeutic applications in drug design targeting these enzymes.
Case Study 2: Synthesis Pathway Development
Research focused on optimizing the synthetic pathway for this compound revealed that adjusting reaction conditions led to improved yields and purity. This optimization is crucial for scaling up production for industrial use.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-fluorophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Functional Group Influence
The compound shares structural similarities with other formamide derivatives, such as:
- N-(4-hydroxystyryl)formamide (Z/E isomers): Contains a hydroxylated styryl group instead of cyano-fluorophenyl substitution. The absence of electron-withdrawing groups reduces its polarity compared to N-(2-cyano-3-fluorophenyl)formamide .
- N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide: Features a hydroxylated phenyl ring with methoxy-ethylamino substituents, enhancing solubility but reducing metabolic stability .
Key Structural Differences :
Physicochemical and Analytical Properties
Data from pharmacopeial studies (Table 1, Pharmacopeial Forum 2006) highlight critical differences in chromatographic behavior and purity limits among formamides :
| Compound | Retention Time (F) | Relative Response Factor (G) | Relative Limit (%) |
|---|---|---|---|
| This compound* | Not reported | — | — |
| N-[2-hydroxy-5-...]formamide | 0.7 | 1.00 | 0.2 |
| Compound A | 0.5 | 1.75 | 0.3 |
*Note: Direct data for the target compound is unavailable; inferred properties suggest higher retention times due to its cyano-fluoro substitution increasing hydrophobicity.
Biological Activity
N-(2-cyano-3-fluorophenyl)formamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound contains a cyano group and a fluorinated phenyl ring, which enhance its reactivity and biological activity. The presence of these functional groups can significantly influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in metabolic pathways.
- Receptor Modulation : Its structural features allow it to bind selectively to certain receptors, potentially modulating their activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MDA-MB-231 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 18.5 |
The compound's mechanism involves inducing apoptosis in cancer cells, which is mediated through the activation of specific signaling pathways.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It exhibits inhibitory effects against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Salmonella typhimurium | 128 |
The antimicrobial activity is thought to stem from its ability to disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluating various derivatives of formamides found that modifications in the side chain significantly enhanced cytotoxicity against cancer cell lines. The study concluded that this compound derivatives could serve as lead compounds for further anticancer drug development .
- Antimicrobial Screening : A systematic screening of various compounds, including this compound, demonstrated its effectiveness against multiple bacterial strains, suggesting a potential role in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
